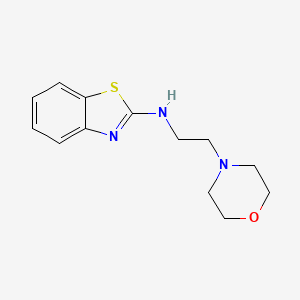
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad-spectrum applications in various fields, including medicine, pharmacology, and industrial chemistry. The incorporation of the sulfonamide group into the quinoline framework enhances its therapeutic potential and biomedical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- typically involves the reaction of substituted amines with quinoline-containing sulfonyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-: This compound has a similar quinoline and sulfonamide structure but differs in the substitution pattern on the nitrogen atom.
Quinoxaline sulfonamides: These compounds have a quinoxaline core instead of a quinoline core and exhibit similar biological activities.
Uniqueness
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- is unique due to its specific substitution pattern and the presence of the pyridinyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Propiedades
Número CAS |
1152602-55-5 |
|---|---|
Fórmula molecular |
C14H15N3O2S |
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
N-pyridin-4-yl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c18-20(19,17-12-5-8-15-9-6-12)13-3-4-14-11(10-13)2-1-7-16-14/h3-6,8-10,16H,1-2,7H2,(H,15,17) |
Clave InChI |
RCZHEYBLABZNAS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=NC=C3)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-](/img/structure/B12124898.png)
![Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124905.png)



![(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124926.png)

![N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)


![3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)
![Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12124984.png)

